
Cdk1/2 Inhibitor III
Vue d'ensemble
Description
Cdk1/2 Inhibitor III is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of acylaminoindazole as a starting material, which undergoes a series of reactions such as nitration, reduction, and cyclization to form the final product . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow chemistry, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction conditions and reduces the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk1/2 Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its binding affinity to cyclin-dependent kinases.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Key Features
- Selectivity : The compound selectively inhibits Cdk1 and Cdk2 while showing less potency against other kinases, such as CDC2-like kinases and VEGFR2 .
- Cellular Impact : In vitro studies indicate that this compound can effectively block the growth of various cancer cell lines, with IC50 values ranging from 20 to 92 nM .
Applications in Cancer Research
This compound has been investigated for its potential applications in treating various cancers. Below are notable findings from recent studies:
In Vitro Studies
- Cell Proliferation : The inhibitor has shown significant effects on the proliferation of melanoma, breast cancer, and leukemia cell lines, suggesting its broad applicability across different cancer types .
- Mechanistic Insights : Studies have demonstrated that inhibition of Cdk1/2 can lead to reduced DNA replication rates, indicating a potential mechanism for its anti-cancer effects .
In Vivo Studies
- Xenograft Models : In an A375 human melanoma xenograft model, administration of a structurally similar analog of this compound resulted in stable disease in treated animals, with varying mean survival days depending on dosage (100 mg/kg: 50.1 days; 75 mg/kg: 48.5 days) .
- Tumor Volume Reduction : Other studies have reported significant reductions in tumor volume when treated with related compounds in various animal models .
Clinical Relevance
- While no clinical trials have been conducted specifically for this compound yet, the promising results from preclinical studies suggest that further investigation could lead to clinical applications .
Comparative Analysis of CDK Inhibitors
The following table summarizes key characteristics of various CDK inhibitors, including this compound:
Compound Name | Target Kinase | IC50 (nM) | Mechanism of Action | Clinical Status |
---|---|---|---|---|
This compound | Cdk1/Cdk2 | 0.6/0.5 | Cell cycle arrest | Preclinical |
Dinaciclib | Cdk9 | ~20 | Transcriptional inhibition | Phase III |
Flavopiridol | Pan-CDK | ~1000 | Induces apoptosis | Limited progress |
BMS-387032 | Cdk1/Cdk2/Cdk4 | ~480/48/925 | Broad inhibition | Clinical trials |
Case Study 1: Melanoma Treatment
A study involving the administration of a related compound to this compound showed promising results in reducing tumor size and prolonging survival in melanoma xenograft models. The administration of doses at varying levels (125 mg/kg) led to stable disease outcomes in most subjects .
Case Study 2: Breast Cancer
Research indicates that selective inhibition of CDK pathways can enhance the efficacy of existing chemotherapeutic agents. Combining Cdk inhibitors with traditional therapies may yield synergistic effects, improving patient outcomes in breast cancer treatment protocols .
Mécanisme D'action
Cdk1/2 Inhibitor III exerts its effects by binding to the ATP-binding site of cyclin-dependent kinases 1 and 2. This binding prevents the phosphorylation of downstream targets, thereby inhibiting cell cycle progression. The inhibitor specifically targets the hydrophobic pocket adjacent to the ATP-binding site, which enhances its selectivity and potency . The molecular targets include retinoblastoma protein and E2F transcription factors, which are crucial for cell cycle progression from G1 to S phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavopiridol: A pan-cyclin-dependent kinase inhibitor that targets multiple cyclin-dependent kinases but lacks the selectivity of Cdk1/2 Inhibitor III.
Roscovitine: Another cyclin-dependent kinase inhibitor with a broader target range, including cyclin-dependent kinases 1, 2, and 5.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Uniqueness
This compound is unique in its high selectivity for cyclin-dependent kinases 1 and 2, which makes it a valuable tool for studying these specific kinases without off-target effects. Its ability to bind to the hydrophobic pocket adjacent to the ATP-binding site further enhances its selectivity and potency compared to other inhibitors .
Activité Biologique
Cdk1/2 Inhibitor III, also known by its CAS number 443798-55-8, is a potent small molecule inhibitor that selectively targets cyclin-dependent kinases (CDKs) 1 and 2. This compound plays a crucial role in regulating cell cycle progression and has significant implications in cancer therapy due to its ability to inhibit tumor cell proliferation.
- Chemical Formula : C₁₅H₁₃F₂N₇O₂S₂
- Molecular Weight : 344.4 g/mol
- Structure : The compound features a triazole core with various substituents that confer its biological activity.
This compound functions as a reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A complexes. It demonstrates high selectivity, with IC50 values of approximately:
- Cdk1/cyclin B : 600 pM
- Cdk2/cyclin A : 500 pM
- Compared to other kinases, it shows significantly higher IC50 values for VEGF-R2 (32 nM) and GSK-3β (140 nM) .
Antiproliferative Effects
This compound has been evaluated for its antiproliferative effects across various cancer cell lines, showing promising results:
- HCT-116 Cells : IC50 = 20 nM
- HeLa Cells : IC50 = 35 nM
- A375 Cells : IC50 = 92 nM
These findings indicate that the inhibitor effectively reduces cell proliferation in a concentration-dependent manner, making it a valuable candidate for further therapeutic development .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer treatment:
- Cell Cycle Arrest : In studies involving human colorectal LoVo tumor models, administration of the inhibitor led to significant reductions in tumor volume, indicating effective cell cycle arrest and inhibition of tumor growth .
- Combination Therapies : Research has explored the combination of this compound with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects. For instance, combining with agents targeting CDK9 has shown synergistic effects in preclinical models .
- Selectivity Profile : A study utilizing live-cell assays demonstrated the selectivity of Cdk inhibitors, including this compound, against other CDKs. This selectivity is crucial for reducing off-target effects commonly associated with pan-CDK inhibitors .
Comparative Analysis of CDK Inhibitors
The following table summarizes the biological activity and selectivity profiles of various CDK inhibitors compared to this compound:
Compound | Targeted CDKs | IC50 (nM) | Selectivity Profile |
---|---|---|---|
This compound | Cdk1, Cdk2 | 0.6 (Cdk1), 0.5 (Cdk2) | High selectivity over VEGF-R2 and GSK-3β |
Dinaciclib | Cdk1, Cdk5, Cdk9 | 1 | Effective against solid tumors and leukemias |
Flavopiridol | Cdk1, Cdk4, Cdk6 | 20-100 | Limited clinical efficacy due to toxicity |
AT7519 | Pan-CDK (Cdk1-9) | <10 | Broad spectrum but high off-target effects |
Propriétés
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
Record name | Cdk1/2 Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443798-47-8, 443798-55-8 | |
Record name | K-00546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-00546 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cdk1/2 Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-00546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.